(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate
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Overview
Description
(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, also known as (S)-tert-Butyl 2-amino-3-propanoate, is an organic compound with the molecular formula C7H17NO2. It is a white, crystalline, slightly soluble solid that is widely used in the synthesis of organic compounds. It is a versatile synthetic intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a range of other compounds, including amino acids, peptides, and nucleosides.
Scientific Research Applications
Environmental Impact and Fate
Studies have explored the environmental occurrence, fate, and potential toxic effects of synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, highlighting their presence in various environmental matrices and potential human exposure pathways. Some SPAs have been associated with hepatic toxicity and endocrine-disrupting effects, underlining the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation
The biodegradation of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater has been studied extensively, providing insights into the microbial degradation pathways of these compounds. This research is relevant due to the structural similarities between ETBE and (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate. Microorganisms capable of degrading ETBE aerobically through initial hydroxylation of the ethoxy carbon have been identified, suggesting potential avenues for the bioremediation of related compounds (Thornton et al., 2020).
Synthesis and Industrial Applications
Three-phase partitioning (TPP), an elegant and versatile nonchromatographic bioseparation technology, has been applied to the extraction, separation, and purification of bioactive molecules from natural sources. This methodology could be relevant for separating and purifying (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate or its derivatives for applications in food, cosmetics, and medicine, demonstrating the broad utility of such compounds in various industries (Yan et al., 2018).
Safety And Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the hazard statements of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate” are H302-H315-H319-H332-H335, and its precautionary statements are P261-P280-P305+P351+P338 .
properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCSSBZYBJTLHZ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate |
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